REACTION_CXSMILES
|
C([Sn](CCCC)(CCCC)[C:6]1[S:10][C:9]([C:11]2[S:12][C:13]([Sn](CCCC)(CCCC)CCCC)=[CH:14][CH:15]=2)=[CH:8][CH:7]=1)CCC.Br[C:38]1[S:39][CH:40]=[CH:41][CH:42]=1>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[S:39]1[CH:40]=[CH:41][CH:42]=[C:38]1[C:9]1[S:10][C:6]([C:13]2[S:12][C:11]([C:9]3[S:10][CH:6]=[CH:7][CH:8]=3)=[CH:15][CH:14]=2)=[CH:7][CH:8]=1 |^1:51,53,72,91|
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C1=CC=C(S1)C=1SC(=CC1)[Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1
|
Name
|
|
Quantity
|
0.101 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred with activated charcoal for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was degassed with nitrogen
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×)
|
Type
|
WASH
|
Details
|
the combined organics washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organics were dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
yielding crude material as a waxy orange solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
FILTRATION
|
Details
|
Filtered solid
|
Type
|
DISSOLUTION
|
Details
|
was then redissolved
|
Type
|
CUSTOM
|
Details
|
The charcoal was removed
|
Type
|
FILTRATION
|
Details
|
by filtering through celite
|
Type
|
CUSTOM
|
Details
|
the chloroform removed by rotary evaporator
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C=1SC(=CC1)C=1SC(=CC1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.05 mmol | |
AMOUNT: MASS | 0.676 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 141.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |